1-(2,4-dimethylphenyl)-5-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
1-(2,4-dimethylphenyl)-5-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.17936134 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,2,3-triazole derivatives, including compounds with structural similarities to "1-(2,4-dimethylphenyl)-5-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide", involves methodologies that allow for the incorporation of triazole rings into complex molecules. These synthetic routes are designed to introduce variability in the side chains, which can significantly impact the compound's pharmacological properties. For instance, studies have developed methods for creating triazole derivatives with potential antimicrobial activities by manipulating the triazole core and its substitutions (Jadhav et al., 2017).
Molecular Interactions and Properties
Research on triazole derivatives extends into understanding their molecular interactions and properties. For example, the π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives have been examined through Hirshfeld surface analysis and DFT calculations. Such studies reveal how substituents influence molecular interactions, providing insights into designing molecules with desired properties (Ahmed et al., 2020).
Potential Biological Applications
The exploration of triazole derivatives for biological applications is a significant area of research. Various triazole compounds have been synthesized and evaluated for their antimicrobial properties, showcasing moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. This indicates the potential of triazole derivatives, including "this compound", in developing new antimicrobial agents (Jadhav et al., 2017).
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13-5-8-17(9-6-13)12-21-20(25)19-16(4)24(23-22-19)18-10-7-14(2)11-15(18)3/h5-11H,12H2,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGLXPRQCQZYHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=C(C=C(C=C3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.